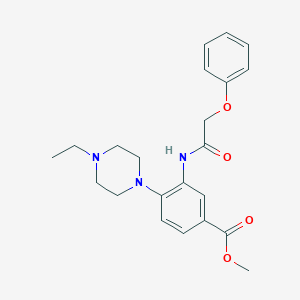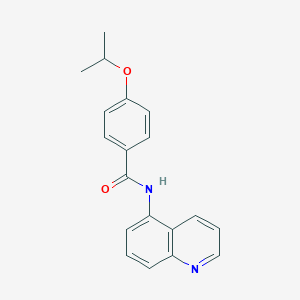
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE is a complex organic compound with a unique structure that combines a benzoate ester, an ethylpiperazine moiety, and a phenoxyacetyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE typically involves multiple steps, starting with the preparation of the benzoate ester. The process may include:
Esterification: The benzoic acid derivative is reacted with methanol in the presence of an acid catalyst to form the methyl benzoate.
Amidation: The methyl benzoate is then reacted with phenoxyacetyl chloride in the presence of a base to form the phenoxyacetyl amide.
Piperazine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-(4-ethylpiperazin-1-yl)benzoate: A similar compound with a different substitution pattern on the benzoate ring.
1-Ethylpiperazine: A simpler compound that serves as a building block for more complex derivatives.
Uniqueness
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(2-PHENOXYACETAMIDO)BENZOATE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.
Eigenschaften
CAS-Nummer |
767299-65-0 |
|---|---|
Molekularformel |
C22H27N3O4 |
Molekulargewicht |
397.5g/mol |
IUPAC-Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(2-phenoxyacetyl)amino]benzoate |
InChI |
InChI=1S/C22H27N3O4/c1-3-24-11-13-25(14-12-24)20-10-9-17(22(27)28-2)15-19(20)23-21(26)16-29-18-7-5-4-6-8-18/h4-10,15H,3,11-14,16H2,1-2H3,(H,23,26) |
InChI-Schlüssel |
OMXRXGBALYBIIC-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=CC=C3 |
Kanonische SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)COC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide](/img/structure/B350757.png)

![N-(4-{[(3,6-dichloro-1-benzothien-2-yl)carbonyl]amino}phenyl)-2-furamide](/img/structure/B350799.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]nicotinamide](/img/structure/B350811.png)
![N-[3-hydroxy-4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-N'-(phenylacetyl)thiourea](/img/structure/B350826.png)
![6-Methyl-2-[(2,3,5,6-tetrafluoro-4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B350828.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B350832.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(3-propan-2-yloxybenzoyl)amino]benzoate](/img/structure/B350847.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-[(4-propan-2-yloxybenzoyl)amino]benzoate](/img/structure/B350851.png)
![Methyl 3-{[2-(4-chlorophenoxy)-2-methylpropanoyl]amino}-4-(4-ethylpiperazin-1-yl)benzoate](/img/structure/B350856.png)

![3,6-dichloro-N-[3-(isobutyrylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B350881.png)
![N-[3-methoxy-4-(thiophene-2-carbonylamino)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B350888.png)
![N-[[2-(4-acetylpiperazin-1-yl)phenyl]carbamothioyl]-1-benzofuran-2-carboxamide](/img/structure/B350893.png)
